HP1β Chromodomain Binding Affinity: H3K9me3 Peptide vs. Unmodified H3 Peptide (>150-Fold Discrimination)
The H3K9me3 peptide binds the human HP1β chromodomain with a Kd of 1.9 ± 0.6 μM (fluorescence polarization) and 0.9 ± 0.3 μM (surface plasmon resonance), whereas the unmodified H3(1–15) peptide exhibits a Kd >300 μM (FP), representing a >150-fold difference in binding affinity [1]. The trimethyllysine analog KC9me3 peptide showed intermediate affinity (Kd 7.5 ± 2.6 μM by FP, 11 ± 4 μM by ITC), confirming that the native trimethyllysine geometry is essential for optimal recognition [1]. This near-binary discrimination demonstrates that the H3K9me3 peptide is functionally non-interchangeable with unmethylated or analog-substituted H3 peptides in any HP1 recruitment assay.
| Evidence Dimension | Binding affinity (Kd) of hHP1β chromodomain to histone peptides |
|---|---|
| Target Compound Data | H3K9me3 H3(1–15) peptide: Kd = 1.9 ± 0.6 μM (FP); 0.9 ± 0.3 μM (SPR); 1.4 ± 0.6 μM (ITC) |
| Comparator Or Baseline | Unmodified H3(1–15) peptide: Kd >300 μM (FP), >300 μM (SPR), >500 μM (ITC); KC9me3 H3(1–15) peptide: Kd = 7.5 ± 2.6 μM (FP), 11 ± 4 μM (ITC) |
| Quantified Difference | >150-fold higher affinity for H3K9me3 over unmodified H3; ~4–8-fold higher affinity for H3K9me3 over KC9me3 analog |
| Conditions | In vitro binding assays using recombinant hHP1β chromodomain; fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC); H3(1–15) peptides |
Why This Matters
A >150-fold affinity window means the H3K9me3 peptide is a binary selectivity control, not a tunable analog; procurement of an unmodified H3 peptide cannot substitute for H3K9me3 in HP1-binding experiments.
- [1] Munari F, Soeroes S, Zenn HM, Schomburg A, Kost N, Schröder S, et al. Methylation of lysine 9 in histone H3 directs alternative modes of highly dynamic interaction of heterochromatin protein hHP1β with the nucleosome. J Biol Chem. 2012;287(40):33756-33765. Table 1. View Source
